N-(3,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide, also known as DFP-10825, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This proline-based molecule has been found to possess potent biological activity and has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of N-(3,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes. For example, it has been shown to inhibit DPP-IV by binding to its active site and preventing the cleavage of incretin hormones. This results in increased insulin secretion and improved glucose control in type 2 diabetes.
Biochemical and Physiological Effects
N-(3,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide has been shown to have several biochemical and physiological effects. In addition to its inhibitory activity against DPP-IV, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide in lab experiments is its potent inhibitory activity against specific enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation is that its synthesis is complex and requires expertise in organic chemistry.
Zukünftige Richtungen
For research could include further studies on its mechanism of action, optimization of its synthesis method, and clinical trials to evaluate its efficacy and safety in humans. Additionally, N-(3,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide could be further explored for its potential therapeutic applications in other diseases, such as inflammatory diseases and neurodegenerative disorders.
Conclusion
N-(3,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide is a synthetic compound that has shown promising results in various scientific research studies. Its potent inhibitory activity against specific enzymes makes it a useful tool for studying the role of these enzymes in various biological processes. While its synthesis is complex, its potential therapeutic applications make it a promising candidate for further research and development.
Synthesemethoden
The synthesis of N-(3,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide involves the reaction of 3,4-difluoroaniline with 3-fluorobenzoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with proline to form the final product. The synthesis of N-(3,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-(3,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against several enzymes, including dipeptidyl peptidase IV (DPP-IV), which is a target for the treatment of type 2 diabetes. N-(3,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide has also been found to inhibit the growth of cancer cells and has shown promising results in preclinical studies as a potential anticancer agent.
Eigenschaften
IUPAC Name |
N-(3,4-difluorophenyl)-1-(3-fluorobenzoyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c19-12-4-1-3-11(9-12)18(25)23-8-2-5-16(23)17(24)22-13-6-7-14(20)15(21)10-13/h1,3-4,6-7,9-10,16H,2,5,8H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHXNYXYZPINRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=CC=C2)F)C(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.